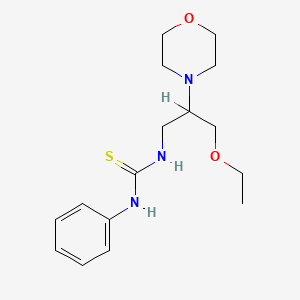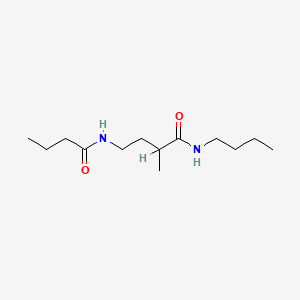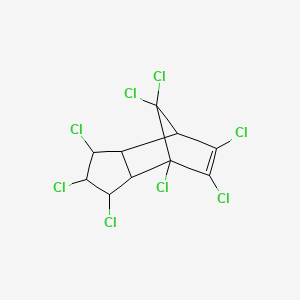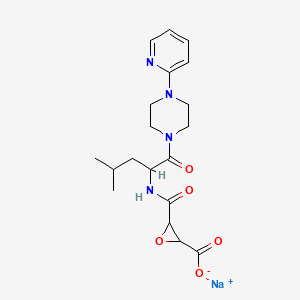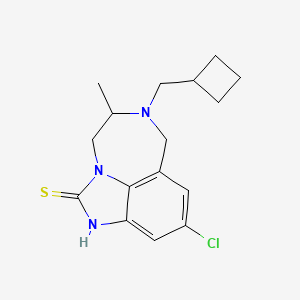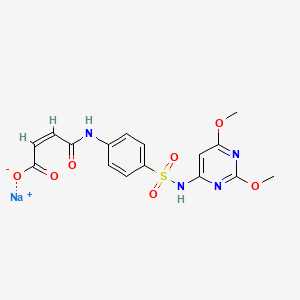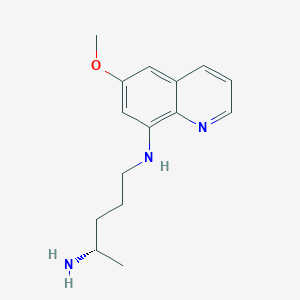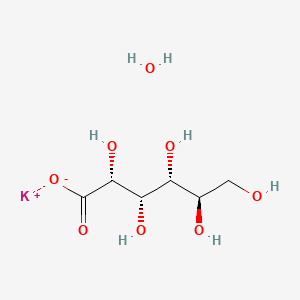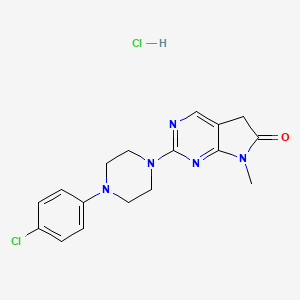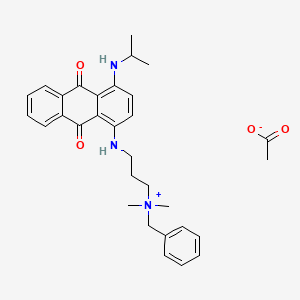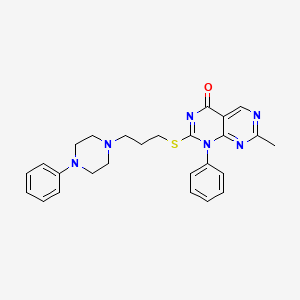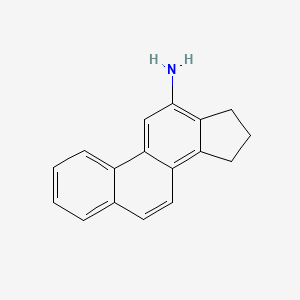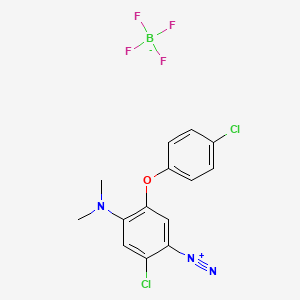
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is a complex organic compound that features a morpholine ring, a propylamine group, and a tetradecenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride typically involves a multi-step process. One common approach starts with the preparation of 3-morpholinopropylamine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the addition of tetradecenoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Morpholinopropylamine: A simpler compound that shares the morpholine and propylamine moieties but lacks the oxoethyl and tetradecenoic acid groups.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Another morpholine-containing compound with different functional groups and applications.
Uniqueness
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .
Eigenschaften
CAS-Nummer |
93904-81-5 |
|---|---|
Molekularformel |
C23H43ClN2O4 |
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
(E)-2-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]tetradec-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C23H42N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-21(23(27)28)20-22(26)24-14-12-15-25-16-18-29-19-17-25;/h13H,2-12,14-20H2,1H3,(H,24,26)(H,27,28);1H/b21-13+; |
InChI-Schlüssel |
IYWOJBWDYJMOGB-PGCULMPHSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C(\CC(=O)NCCCN1CCOCC1)/C(=O)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCC=C(CC(=O)NCCCN1CCOCC1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


